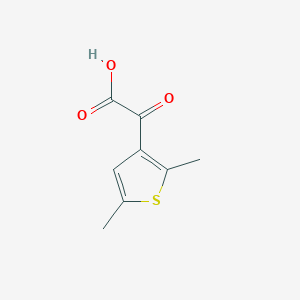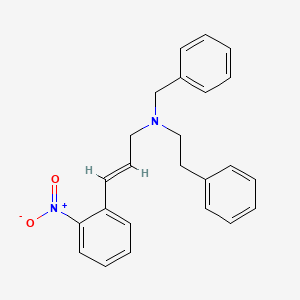![molecular formula C17H20BrNO2 B6017142 2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6017142.png)
2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol, also known as BRL37344, is a selective β3-adrenoceptor agonist. It has been widely studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
Mecanismo De Acción
2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol selectively activates β3-adrenoceptors, which are primarily expressed in adipose tissue. Activation of β3-adrenoceptors leads to increased cyclic adenosine monophosphate (cAMP) production, which in turn activates protein kinase A (PKA) and downstream signaling pathways. This results in increased lipolysis and thermogenesis in adipose tissue, leading to increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased lipolysis and thermogenesis in adipose tissue, improved insulin sensitivity and glucose tolerance, and decreased liver fat accumulation. This compound has also been shown to have anti-inflammatory effects, potentially through inhibition of nuclear factor kappa B (NF-κB) signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol has several advantages for lab experiments, including its selectivity for β3-adrenoceptors and its well-characterized mechanism of action. However, there are also limitations to its use, including its relatively low potency and the need for high doses to achieve therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on 2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol. One area of interest is the development of more potent and selective β3-adrenoceptor agonists for use in treating obesity and metabolic disorders. Another area of interest is the investigation of the anti-inflammatory effects of this compound and its potential use in treating inflammatory diseases. Additionally, this compound may have potential applications in cancer therapy, as β3-adrenoceptor activation has been shown to inhibit tumor growth in animal models.
Métodos De Síntesis
2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol can be synthesized by reacting 5-bromo-2-methoxybenzyl chloride with N-methyl-N-phenylethanolamine in the presence of a base, such as sodium hydroxide, followed by purification through column chromatography. The purity of the final product can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-[(5-bromo-2-methoxybenzyl)(methyl)amino]-1-phenylethanol has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound selectively activates β3-adrenoceptors, leading to increased lipolysis and thermogenesis in adipose tissue. In vivo studies have demonstrated that this compound can improve insulin sensitivity, glucose tolerance, and lipid metabolism in animal models of obesity and diabetes.
Propiedades
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methyl-methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-19(12-16(20)13-6-4-3-5-7-13)11-14-10-15(18)8-9-17(14)21-2/h3-10,16,20H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUDZBWIGZDIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Br)OC)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclohexylacetyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6017060.png)
![1'-methyl-N-[3-(methylthio)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6017065.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B6017076.png)
![1-(2-fluorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6017100.png)

![2-ethyl-4-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6017114.png)
![2-(1H-benzimidazol-1-ylmethyl)-N-[1-(hydroxymethyl)-2-methylpropyl]-1,3-oxazole-4-carboxamide](/img/structure/B6017127.png)
![methyl 4,5-dimethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6017128.png)
![1-[2-({[2-(3-chlorophenyl)ethyl]amino}methyl)-4-methoxyphenoxy]-3-(dimethylamino)-2-propanol](/img/structure/B6017129.png)

![1-(1-azocanyl)-3-(2-methoxy-5-{[(2-phenylethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6017139.png)
![3-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6017150.png)
![{4-oxo-2-[(3,4,5-trimethoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6017160.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6017166.png)